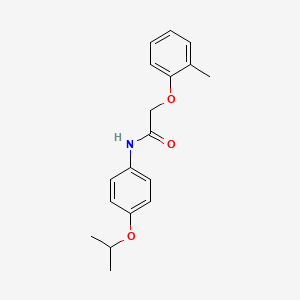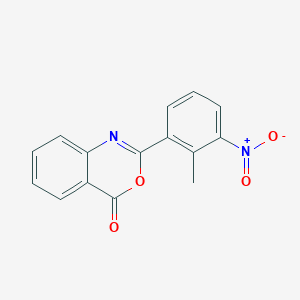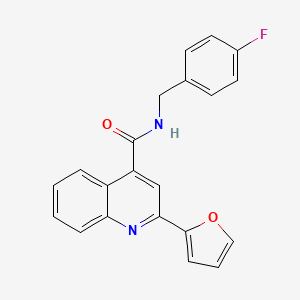
5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione and related compounds typically involves hetero-cyclization reactions. For example, one study described the synthesis of a similar triazinane compound by reacting 4-chlorophenyl isothiocyanate and formic hydrazide, indicating a general approach for synthesizing triazinane derivatives through reactions involving isothiocyanates and hydrazides (Yeo et al., 2019).
Molecular Structure Analysis
The molecular structure of triazinane derivatives has been characterized using various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal that triazinane rings can adopt different conformations, including envelope forms, with the substituent groups (e.g., chlorophenyl) influencing the overall molecular geometry and intermolecular interactions within the crystal structure. For instance, a related compound demonstrated weak intermolecular hydrogen bonds, forming a three-dimensional architecture (Yeo et al., 2019).
Chemical Reactions and Properties
Triazinane derivatives participate in various chemical reactions, such as nucleophilic aromatic substitution and metal-catalyzed reactions, leading to functional derivatives. These reactions enable the introduction of diverse substituents, affecting the compound's electronic structure and chemical properties. The synthesis and reactions of structurally diverse C(3)-substituted derivatives of triazines, for example, have been explored, demonstrating the compounds' versatility in organic synthesis (Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties of 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. While specific studies on the physical properties of this compound were not identified, related research indicates that the physical characteristics can vary significantly based on the substituents and the compound's molecular structure, affecting its behavior in different environments and its utility in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the triazinane core and the nature of the substituents. Triazinane derivatives exhibit a range of chemical behaviors, from acting as ligands in coordination chemistry to serving as intermediates in the synthesis of more complex molecules. Their chemical properties are often studied through reactions with electrophiles, nucleophiles, and other reagents, providing insights into their potential applications in organic synthesis and beyond.
For further details and insights into the synthesis, structure, and properties of 5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione and related compounds, the cited literature offers a wealth of information (Yeo et al., 2019); (Bodzioch et al., 2019).
Propriétés
IUPAC Name |
5-benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S/c17-14-7-4-8-15(9-14)20-12-19(11-18-16(20)21)10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNABZXTVBUHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(3-chlorophenyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,9-dimethyl-4-(morpholin-4-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5647520.png)

![4-[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-yl]-4H-1,2,4-triazole](/img/structure/B5647536.png)

![1-{2-[1-(4-methylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5647553.png)
![N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5647556.png)
![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5647569.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5647585.png)
![5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5647595.png)
![9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647604.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5647623.png)